The presence of the trifluoromethyl (CF3) group on the molecule introduces an electron-withdrawing effect. This can influence the molecule's interaction with other molecules, potentially making it a candidate for studies in medicinal chemistry or materials science .
The quinoline ring system is a common scaffold in many biologically active molecules. Having a carboxylic acid group attached at position 8 (C8) could be of interest for researchers investigating new ligands or enzyme inhibitors .
3-(Trifluoromethyl)quinoline-8-carboxylic acid is a compound characterized by its unique trifluoromethyl group attached to the quinoline structure. The molecular formula for this compound is C₁₁H₆F₃N₁O₂, with a molecular weight of 241.17 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and a carboxylic acid functional group at the 8-position of the quinoline. The presence of the trifluoromethyl group enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and material science.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.
Research indicates that 3-(trifluoromethyl)quinoline-8-carboxylic acid exhibits significant biological activities, particularly in antimicrobial and antitumor domains. Studies have shown that derivatives of this compound can inhibit bacterial growth and may possess antitubercular properties. For instance, compounds derived from quinoline structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing promising results in preliminary screenings .
Multiple synthesis strategies have been reported for 3-(trifluoromethyl)quinoline-8-carboxylic acid:
These methods are vital for producing this compound in sufficient yields for research and application.
3-(Trifluoromethyl)quinoline-8-carboxylic acid finds applications in several fields:
Interaction studies involving 3-(trifluoromethyl)quinoline-8-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and spectroscopic methods to understand how this compound interacts with enzymes or receptors associated with diseases like tuberculosis or cancer. The results from these studies help in elucidating its mechanism of action and potential therapeutic benefits.
Several compounds share structural similarities with 3-(trifluoromethyl)quinoline-8-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-(Trifluoromethyl)quinoline-3-carboxylic acid | 587886-26-8 | 0.98 | Different position of the carboxylic group |
2-Trifluoromethylnicotinic acid | 131747-43-8 | 0.92 | Contains a pyridine ring instead of quinoline |
2,5-Bis(trifluoromethyl)nicotinic acid | 1211540-86-1 | 0.91 | Contains two trifluoromethyl groups |
2-(Difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | 1361731-27-2 | 0.91 | Contains both difluoromethyl and trifluoromethyl groups |
2,4-Bis(trifluoromethyl)nicotinic acid | 1804143-02-9 | 0.91 | Similar trifluoromethyl substitution pattern |
The uniqueness of 3-(trifluoromethyl)quinoline-8-carboxylic acid lies in its specific combination of functional groups and its position on the quinoline ring, which influences its biological activity and chemical reactivity compared to these similar compounds.